3'-Bromo-5'-fluoro-4'-hydroxyphenacyl bromide
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Overview
Description
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound, such as 5’-fluoro-4’-hydroxyacetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent like acetic acid or dichloromethane and may require a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
Scientific Research Applications
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide is used in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: A simpler analog without the fluorine and hydroxyl groups.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: A closely related compound with similar functional groups.
2,5’-Dibromo-2’-hydroxyacetophenone: Another analog with two bromine atoms and a hydroxyl group.
Uniqueness
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl bromide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI Key |
ODGZRPSANZKBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C(=O)CBr |
Origin of Product |
United States |
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